molecular formula C14H14N2O3S B2833185 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2119998-71-7

1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2833185
CAS No.: 2119998-71-7
M. Wt: 290.34
InChI Key: QJSACWZHFZCILB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is an interesting organic compound with a complex structure that combines a cyclopropylmethyl group, a thienyl moiety, and a dihydrofuro[3,4-d]pyrimidine scaffold. This compound stands out due to its unique combination of structural elements, which could potentially lead to diverse chemical and biological activities.

Preparation Methods

The synthesis of 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves multi-step procedures. The synthetic routes can include:

  • Formation of the cyclopropylmethyl group: Starting from a suitable precursor, the cyclopropylmethyl moiety can be introduced through reactions such as cyclopropanation.

  • Incorporation of the thienyl group: The thienyl group can be attached via cross-coupling reactions, often involving palladium-catalyzed processes.

  • Construction of the dihydrofuro[3,4-d]pyrimidine core: This key step may involve cyclization reactions using intermediates derived from furo[3,4-d]pyrimidine derivatives.

Industrial production methods may leverage catalytic processes and continuous flow systems to enhance yield and efficiency, minimizing waste and energy consumption.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione can participate in various chemical reactions, such as:

  • Oxidation: It can be oxidized to introduce functional groups or to convert specific moieties within the molecule. Common reagents include m-chloroperoxybenzoic acid (m-CPBA) and other peroxides.

  • Reduction: The compound can undergo reduction reactions to modify its oxidation state. Typical reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Various substitution reactions can be performed, such as halogenation, nitration, or sulfonation, under appropriate conditions.

The major products of these reactions depend on the specific reagents and conditions used, but they typically involve modification of the cyclopropylmethyl and thienyl groups or the dihydrofuro[3,4-d]pyrimidine core.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione finds applications across various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

  • Medicine: Explored for potential therapeutic uses based on its biological activities, including potential drug development.

  • Industry: Utilized in the development of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione exerts its effects can involve interactions with molecular targets such as enzymes or receptors. The pathways involved can vary depending on the specific biological context, but may include inhibition of specific enzymatic activities or modulation of receptor signaling pathways, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

When compared to similar compounds, 1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione stands out due to its unique structural elements. Similar compounds may include:

  • Furo[3,4-d]pyrimidine derivatives without the cyclopropylmethyl or thienyl groups, which may exhibit different biological activities.

  • Compounds with the thienyl group but different core structures, leading to varied chemical and biological properties.

There you go—a deep dive into a rather intricate compound! Pretty fascinating, huh?

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c17-13-11-9(7-19-13)16(6-8-3-4-8)14(18)15-12(11)10-2-1-5-20-10/h1-2,5,8,12H,3-4,6-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSACWZHFZCILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C(NC2=O)C4=CC=CS4)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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